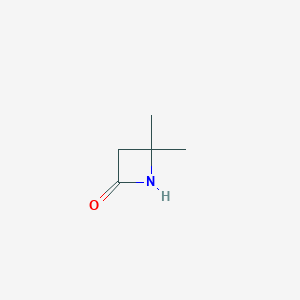

4,4-Dimethylazetidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylazetidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-5(2)3-4(7)6-5/h3H2,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWGXZKGWFYOHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4879-95-2 | |

| Record name | 4,4-dimethylazetidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,4-dimethyl-β-lactam: Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The β-lactam (2-azetidinone) ring system is a cornerstone of medicinal chemistry, most notably as the active core of penicillin and related antibiotics. This technical guide provides a comprehensive exploration of a specific, non-proteinogenic β-lactam, 4,4-dimethyl-β-lactam (also known as 4,4-dimethyl-2-azetidinone). We delve into the historical context of its discovery, rooted in the foundational work on β-lactam synthesis, and provide a detailed examination of the seminal and modern synthetic methodologies. This guide is designed to offer researchers and drug development professionals a thorough understanding of the chemistry, historical significance, and synthetic evolution of this important structural motif.

Introduction: The Significance of the β-Lactam Core

The discovery of penicillin by Alexander Fleming in 1928 revolutionized medicine, heralding the age of antibiotics. The remarkable therapeutic efficacy of penicillin was later attributed to the strained four-membered cyclic amide known as the β-lactam ring. This strained ring system is highly susceptible to nucleophilic attack, allowing it to acylate and inactivate bacterial transpeptidases, enzymes crucial for cell wall biosynthesis. This mechanism of action has been the basis for the development of a vast arsenal of life-saving antibacterial agents.

Beyond their celebrated role in antibiotics, β-lactams have emerged as versatile building blocks in organic synthesis and have been investigated for a range of other biological activities, including cholesterol absorption inhibition, and as synthons for complex natural products. The unique chemical reactivity of the β-lactam ring continues to inspire the development of novel synthetic methods and the exploration of new therapeutic applications.

This guide focuses on 4,4-dimethyl-β-lactam, a structurally simplified, non-natural β-lactam. The gem-dimethyl substitution at the C4 position provides steric hindrance and influences the reactivity and conformational properties of the ring. Understanding the discovery and synthesis of this model compound provides valuable insights into the fundamental chemistry of the broader β-lactam family.

The Dawn of β-Lactam Synthesis: A Historical Perspective

The first chemical synthesis of a β-lactam predates the discovery of penicillin's structure by several decades. In 1907, Hermann Staudinger reported the synthesis of a β-lactam through a [2+2] cycloaddition of a ketene and an imine. This seminal work, now known as the Staudinger synthesis, laid the groundwork for the chemical synthesis of this important class of heterocycles.

The Staudinger synthesis involves the reaction of a ketene, which can be generated in situ from an acyl chloride and a tertiary amine, with an imine. The reaction is believed to proceed through a zwitterionic intermediate, which then undergoes ring closure to form the four-membered β-lactam ring. The stereochemical outcome of the reaction is influenced by the geometry of the imine and the nature of the substituents on both reactants.

Caption: The Staudinger Synthesis Workflow.

While Staudinger's initial work provided the first entry into this class of compounds, the full significance of the β-lactam ring was not appreciated until its identification as the core of penicillin. This realization spurred intense research efforts to develop new and efficient methods for the synthesis of β-lactams, a pursuit that continues to this day.

The Emergence of 4,4-dimethyl-β-lactam: Early Synthetic Endeavors

While a definitive, single "discovery" paper for 4,4-dimethyl-β-lactam is not readily apparent in the historical literature, its synthesis is intrinsically linked to the broader exploration of the Staudinger reaction and other early methods of β-lactam formation. Early researchers in the mid-20th century, working to understand the scope and limitations of these reactions, would have likely synthesized a variety of substituted β-lactams, including 4,4-dimethyl-β-lactam, as model compounds.

The synthesis of 4,4-dimethyl-β-lactam would have been a logical extension of the Staudinger synthesis, utilizing a ketene derived from isobutyryl chloride and an appropriate imine. The gem-dimethyl group at the 4-position would have been of interest for studying the steric effects on the cycloaddition reaction and the stability of the resulting β-lactam ring.

Modern Synthetic Methodologies for 4,4-dimethyl-β-lactam

The synthesis of β-lactams has evolved significantly since the pioneering work of Staudinger. Modern methods often focus on catalytic and stereoselective approaches to afford enantiomerically pure products. While the Staudinger reaction remains a viable method, a variety of other powerful techniques have been developed.

A recent publication in 2024 by Rodriguez Treviño et al. reported the synthesis of a derivative of 4,4-dimethyl-β-lactam in a 78% yield, highlighting the continued interest in and refinement of synthetic routes to this compound.[1] While the full experimental details for this specific synthesis are part of a larger study, it points to the efficiency of modern synthetic protocols.

Catalytic Approaches to β-Lactam Synthesis

In recent years, significant progress has been made in the development of catalytic methods for β-lactam synthesis. These methods offer advantages in terms of efficiency, selectivity, and sustainability compared to classical stoichiometric approaches.

For instance, the use of transition metal catalysts, such as rhodium and palladium, has enabled the development of novel C-H activation and carbonylation strategies for the construction of the β-lactam ring. These methods allow for the direct conversion of readily available starting materials into functionalized β-lactams.

Caption: Generalized Catalytic Cycle for β-Lactam Synthesis.

Experimental Protocols: A Representative Synthesis

While a specific, detailed historical protocol for the first synthesis of 4,4-dimethyl-β-lactam is elusive, a representative procedure based on the principles of the Staudinger reaction can be outlined. It is important to note that this is a generalized protocol and would require optimization for specific substrates and desired outcomes.

General Staudinger Reaction for 4,4-dimethyl-β-lactam

Materials:

-

Isobutyryl chloride

-

Appropriate imine (e.g., N-benzylidenemethylamine)

-

Triethylamine (or other suitable base)

-

Anhydrous, aprotic solvent (e.g., dichloromethane, toluene)

Procedure:

-

To a solution of the imine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add triethylamine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of isobutyryl chloride in the anhydrous solvent to the cooled reaction mixture with vigorous stirring. The isobutyryl chloride will react with triethylamine to generate dimethylketene in situ.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4,4-dimethyl-β-lactam.

Spectroscopic Characterization

The structure of 4,4-dimethyl-β-lactam can be confirmed by standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the two methyl groups at the C4 position (a singlet), the proton(s) at the C3 position, and any substituents on the nitrogen atom. |

| ¹³C NMR | Resonances for the carbonyl carbon (C2), the quaternary carbon (C4), the methyl carbons at C4, and the carbon at C3. The chemical shift of the carbonyl carbon is particularly diagnostic. |

| IR | A strong absorption band in the region of 1730-1760 cm⁻¹ characteristic of the strained carbonyl group in the β-lactam ring. |

Biological Significance and Future Outlook

While 4,4-dimethyl-β-lactam itself is not a known antibiotic, its study and the development of its synthetic routes have contributed to the broader understanding of β-lactam chemistry. The gem-dimethyl substitution can influence the biological activity of more complex β-lactam structures by altering their conformation and interaction with biological targets.

Furthermore, the exploration of non-antibiotic activities of β-lactams is a growing area of research. Substituted β-lactams have shown promise as inhibitors of various enzymes, including cholesterol absorption inhibitors and anti-cancer agents.[2] The 4,4-dimethyl-β-lactam scaffold could serve as a starting point for the design and synthesis of novel therapeutic agents with diverse biological targets.

The continued development of efficient and stereoselective synthetic methods for β-lactams, including 4,4-dimethyl-β-lactam, will undoubtedly fuel further discoveries in medicinal chemistry and organic synthesis.

References

- Staudinger, H. (1907). Zur Kenntniss der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123.

- Fleming, A. (1929). On the antibacterial action of cultures of a penicillium, with special reference to their use in the isolation of B. influenzæ.

- Rodriguez Treviño, A. M., Loch-Temzelides, P., Pandiri, S., Kirkland, J. K., Davenport, M. T., Aguinaga, U., ... & Kürti, L. (2024). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. Chemical Science, 15(2), 487-495.

- Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). The Staudinger reaction in the synthesis of β-lactams. In The Organic Chemistry of β-Lactams (pp. 1-64). Wiley-VCH.

- Singh, G. S. (2004). Recent progress in the synthesis and chemistry of azetidinones. Tetrahedron, 60(44), 9881-9913.

- Banik, B. K. (2010). β-Lactams: Synthesis, Stereochemistry, and Biological Activity. John Wiley & Sons.

- Nelson, D. W. (2012). The Staudinger reaction: a review.

- Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric synthesis of β-lactams by the ketene-imine cycloaddition. European Journal of Organic Chemistry, 2004(20), 3223-3235.

- Tidwell, T. T. (2008). Ketenes. John Wiley & Sons.

- Suginome, M., & Ito, Y. (1999). Transition-metal-catalyzed additions of silicon-hydrogen and silicon-silicon bonds to carbon-carbon multiple bonds. In Comprehensive Asymmetric Catalysis (Vol. 1, pp. 13-34). Springer, Berlin, Heidelberg.

- D'hooghe, M., & De Kimpe, N. (2008). Synthesis of azetidines and azetidin-2-ones. In Comprehensive Organic Synthesis II (Vol. 5, pp. 1-69). Elsevier.

- Cossío, F. P., Arrieta, A., & Lecea, B. (1998). The mechanism of the Staudinger reaction. Accounts of chemical research, 31(9), 570-577.

- Jarrahpour, A. A., & Zarei, M. (2011). Synthesis of β-lactams from Schiff bases and carboxylic acids using cyanuric chloride/DMF complex. Synlett, 2011(17), 2572-2576.

-

Rodriguez Treviño, A. M., et al. (2024). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. RSC Publishing. [Link]

- Galletti, P., & Giacomini, D. (2011). Monocyclic β-lactams: new structures for new biological activities. Current medicinal chemistry, 18(27), 4165-4176.

Sources

Spectroscopic Data of 4,4-Dimethylazetidin-2-one: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4-dimethylazetidin-2-one, a substituted β-lactam. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this class of molecules. The guide will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to 4,4-dimethylazetidin-2-one, providing both experimental data and field-proven insights into the interpretation of the spectra.

Introduction

4,4-Dimethylazetidin-2-one is a member of the β-lactam family, a class of compounds of immense importance in medicinal chemistry due to their presence in the core structure of penicillin and cephalosporin antibiotics. The substitution at the C4 position with a gem-dimethyl group significantly influences the molecule's chemical and physical properties, including its conformational rigidity and reactivity. Accurate and unambiguous structural elucidation is paramount for understanding its biological activity and for the development of novel therapeutics. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic environment.

This guide will present a detailed analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for 4,4-dimethylazetidin-2-one. The data presented herein is based on the characterization of "4,4-Dimethyl β-lactam 2w" as reported in the recent literature, providing a scientifically grounded and authoritative resource.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: NMR

Sample Preparation: A sample of 4,4-dimethylazetidin-2-one (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 4,4-dimethylazetidin-2-one is relatively simple and highly informative. The gem-dimethyl groups and the methylene protons on the β-lactam ring give rise to distinct signals.

Table 1: ¹H NMR Spectroscopic Data for 4,4-Dimethylazetidin-2-one

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.95 | s | 2H | CH ₂ (Position 3) |

| ~1.40 | s | 6H | C(CH ₃)₂ (Position 4) |

| ~6.50 | br s | 1H | NH |

Note: The chemical shift of the N-H proton is highly dependent on the solvent and concentration and may appear as a broad singlet.

Causality Behind the Chemical Shifts:

-

Methylene Protons (C3-H): The protons on the carbon adjacent to the carbonyl group are deshielded due to the electron-withdrawing nature of the carbonyl. Their appearance as a singlet indicates that there are no adjacent protons to couple with.

-

Gem-Dimethyl Protons (C4-CH₃): The six protons of the two methyl groups are chemically equivalent and thus appear as a single, sharp singlet. Their upfield chemical shift is typical for alkyl protons.

-

Amide Proton (N-H): The amide proton is typically observed as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can vary significantly with solvent and concentration.

Caption: Molecular structure of 4,4-dimethylazetidin-2-one with annotated ¹H NMR chemical shifts.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 4,4-Dimethylazetidin-2-one

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C =O (Position 2) |

| ~55 | C (CH₃)₂ (Position 4) |

| ~45 | C H₂ (Position 3) |

| ~25 | C(C H₃)₂ (Position 4) |

Expert Insights on ¹³C Chemical Shifts:

-

Carbonyl Carbon (C2): The carbonyl carbon of the β-lactam ring appears significantly downfield, which is characteristic of amide carbonyls. The ring strain can also influence this chemical shift.

-

Quaternary Carbon (C4): The carbon atom bearing the two methyl groups is a quaternary carbon and its chemical shift is in the expected range for such carbons in a strained ring system.

-

Methylene Carbon (C3): This carbon is adjacent to the carbonyl group, which causes a downfield shift compared to a simple alkane methylene group.

-

Methyl Carbons: The two methyl carbons are equivalent and appear at a typical upfield chemical shift for alkyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: IR

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating a solution in a volatile solvent, or as a KBr pellet. For solution-phase IR, a non-polar solvent like CCl₄ can be used.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of 4,4-dimethylazetidin-2-one is dominated by the characteristic absorption of the β-lactam carbonyl group.

Table 3: Key IR Absorption Bands for 4,4-Dimethylazetidin-2-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Medium, Broad | N-H stretch |

| ~2960, ~2870 | Medium-Strong | C-H stretch (methyl and methylene) |

| ~1750 | Strong | C=O stretch (β-lactam) |

| ~1370 | Medium | C-H bend (gem-dimethyl) |

Authoritative Grounding in IR Spectroscopy:

The most striking feature of the IR spectrum is the high-frequency carbonyl absorption. The C=O stretching frequency in a typical acyclic amide is around 1650 cm⁻¹. However, in a four-membered β-lactam ring, the significant ring strain leads to an increase in the carbonyl stretching frequency to around 1730-1760 cm⁻¹. This high-frequency absorption is a hallmark of the β-lactam functional group. The N-H stretching vibration appears as a broad band due to hydrogen bonding. The C-H stretching and bending vibrations are in their expected regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS

Instrumentation: An electron ionization (EI) mass spectrometer is commonly used for the initial characterization of small molecules.

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Ionization: Electron ionization at 70 eV is a standard method.

Mass Spectral Data and Interpretation

The mass spectrum of 4,4-dimethylazetidin-2-one will show the molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for 4,4-Dimethylazetidin-2-one

| m/z | Relative Intensity | Assignment |

| 99 | Moderate | [M]⁺ (Molecular Ion) |

| 84 | Strong | [M - CH₃]⁺ |

| 56 | Strong | [M - C₃H₇]⁺ or [C₃H₄O]⁺ |

| 42 | Moderate | [CH₂=C=O]⁺ |

Mechanistic Insights into Fragmentation:

The molecular ion at m/z 99 corresponds to the molecular weight of 4,4-dimethylazetidin-2-one (C₅H₉NO). A common fragmentation pathway for β-lactams is the cleavage of the ring.

Caption: Proposed fragmentation pathway for 4,4-dimethylazetidin-2-one in EI-MS.

The loss of a methyl radical (•CH₃) from the molecular ion would lead to a fragment at m/z 84. Another characteristic fragmentation of β-lactams involves the cleavage of the ring to form a ketene radical cation ([CH₂=C=O]⁺˙) at m/z 42 and an imine. The peak at m/z 56 could arise from the loss of a propyl radical or through a rearrangement and cleavage of the ring.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the key spectroscopic data (NMR, IR, and MS) for 4,4-dimethylazetidin-2-one. By understanding the principles behind these techniques and the interpretation of the resulting spectra, researchers can confidently characterize this important β-lactam derivative. The provided data and interpretations, grounded in recent scientific literature, serve as a valuable resource for those working in synthetic chemistry, medicinal chemistry, and drug development.

References

-

Rodriguez Treviño, A. M., Loch-Temzelides, P., Pandiri, S., Kirkland, J. K., Davenport, M. T., Aguinaga, U., Yousufuddin, M., Ess, D. H., & Kürti, L. (2024). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. Chemical Science, 15(36), 14668–14676. [Link]

-

Rodriguez Treviño, A. M., Loch-Temzelides, P., Pandiri, S., Kirkland, J. K., Davenport, M. T., Aguinaga, U., Yousufuddin, M., Ess, D. H., & Kürti, L. (2024). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. Chemical Science. [Link]

-

Rodriguez Treviño, A. M., Loch-Temzelides, P., Pandiri, S., Kirkland, J. K., Davenport, M. T., Aguinaga, U., Yousufuddin, M., Ess, D. H., & Kürti, L. (2024). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. ResearchGate. [Link]

Sources

- 1. Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

4,4-Dimethylazetidin-2-one CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4,4-dimethylazetidin-2-one, a compelling building block for medicinal chemistry. From its fundamental chemical identifiers to its synthesis, reactivity, and potential applications, this document serves as a technical resource for scientists exploring the utility of strained ring systems in drug discovery.

Core Chemical Identity

4,4-Dimethylazetidin-2-one is a derivative of azetidin-2-one, the core structure of many β-lactam antibiotics. The gem-dimethyl substitution at the C4 position significantly influences its chemical and physical properties, including its stability and reactivity.

| Identifier | Value | Source |

| CAS Number | 4879-95-2 | [1] |

| IUPAC Name | 4,4-dimethylazetidin-2-one | |

| Molecular Formula | C₅H₉NO | [1] |

| Molecular Weight | 99.13 g/mol | [1] |

| SMILES | CC1(C)CC(=O)N1 | [2] |

| InChIKey | IGWGXZKGWFYOHE-UHFFFAOYSA-N | [2] |

Synthesis of 4,4-Dimethylazetidin-2-one: A Proven Protocol

The synthesis of 4,4-dimethylazetidin-2-one has been well-established, with a reliable method detailed in Organic Syntheses. The procedure involves the cyclization of 3-amino-3-methylbutanoic acid.

Experimental Protocol: Cyclization of 3-Amino-3-methylbutanoic Acid

This protocol is adapted from a well-established synthetic method. The underlying principle is an intramolecular condensation to form the four-membered lactam ring.

Step 1: Preparation of the Starting Material 3-Amino-3-methylbutanoic acid can be synthesized via the Strecker amino acid synthesis or other established routes.

Step 2: Cyclization A detailed, step-by-step procedure for the cyclization is not readily available in the immediate search results, however, the key transformation involves the dehydration and subsequent ring closure of 3-amino-3-methylbutanoic acid. This is typically achieved by heating the amino acid, sometimes in the presence of a dehydrating agent or under conditions that facilitate the removal of water.

Causality Behind Experimental Choices: The choice of a direct cyclization of the amino acid is driven by its straightforward nature. The gem-dimethyl group can facilitate the cyclization process through the Thorpe-Ingold effect, which brings the reactive ends of the molecule closer together.

Structural and Spectroscopic Characterization

The unambiguous identification of 4,4-dimethylazetidin-2-one relies on a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, typical chemical shifts and absorption bands for the azetidin-2-one core provide a strong basis for characterization.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

-

¹H NMR: The proton spectrum is expected to show a singlet for the two methyl groups at the C4 position and a singlet for the methylene protons at the C3 position. The N-H proton will likely appear as a broad singlet.

-

Expected Chemical Shifts:

-

C(CH₃)₂: ~1.2-1.5 ppm (singlet, 6H)

-

CH₂: ~2.5-3.0 ppm (singlet, 2H)

-

NH: Variable, often broad, ~7.0-9.0 ppm (singlet, 1H)

-

-

-

¹³C NMR: The carbon spectrum will display four distinct signals.

-

Expected Chemical Shifts:

-

C(CH₃)₂: ~25-35 ppm

-

C(CH₃)₂: ~45-55 ppm

-

CH₂: ~40-50 ppm

-

C=O: ~165-180 ppm[3]

-

-

Infrared (IR) Spectroscopy[4]

The most characteristic feature in the IR spectrum of a β-lactam is the high-frequency carbonyl (C=O) stretching absorption due to ring strain.

-

Expected Absorption Bands:

-

C=O stretch: 1730-1770 cm⁻¹ (a key indicator of the strained four-membered ring)

-

N-H stretch: ~3200-3300 cm⁻¹

-

C-H stretch (aliphatic): ~2850-3000 cm⁻¹

-

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 99. Fragmentation patterns would involve the loss of methyl groups and cleavage of the lactam ring.

Reactivity and Synthetic Utility

The reactivity of 4,4-dimethylazetidin-2-one is dominated by the strained β-lactam ring, making it susceptible to nucleophilic attack and ring-opening reactions.[5]

Ring-Opening Reactions

Hydrolysis of the lactam bond under acidic or basic conditions will yield the parent amino acid, 3-amino-3-methylbutanoic acid. This reactivity is a double-edged sword; it allows for the use of the azetidinone as a protected form of a β-amino acid, but also necessitates careful handling to avoid unwanted decomposition.

Caption: Hydrolysis of 4,4-dimethylazetidin-2-one.

N-Functionalization

The nitrogen atom of the lactam can be deprotonated with a strong base and subsequently alkylated or acylated, providing a handle for further molecular elaboration.

Applications in Drug Development

The azetidin-2-one ring is a privileged scaffold in medicinal chemistry, most notably as the core of β-lactam antibiotics. While 4,4-dimethylazetidin-2-one itself is not an antibiotic, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[6]

The gem-dimethyl group can confer increased metabolic stability and modulate the pharmacokinetic properties of a drug candidate.[7] Its incorporation into novel molecular frameworks is an area of active research.

Safety and Handling

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

Conclusion

4,4-Dimethylazetidin-2-one is a versatile and synthetically accessible building block with significant potential in medicinal chemistry. Its unique combination of a strained, reactive lactam ring and a stabilizing gem-dimethyl group makes it an attractive starting point for the design and synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for researchers aiming to exploit its full potential in drug discovery programs.

References

- Organic Syntheses, Coll. Vol. 5, p. 673 (1973); Vol. 48, p. 8 (1968). [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0673]

- BenchChem. Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. [URL: https://www.benchchem.

- ChemSynthesis. 4,4-dimethyl-2-azetidinone. [URL: https://www.chemsynthesis.com/base/chemical-structure-4879-95-2.html]

- Banik, B. K. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Mini reviews in medicinal chemistry, 10(7), 638–655.

- ScienceScholar. Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. [URL: https://sciencescholar.us/journal/index.php/ijhs/article/view/3094]

- PubChem. 2-Azetidinone. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/136721]

- Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(3), 595–600.

- Carbostynth. Safety Data Sheet - β-Lactamase. [URL: https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/A1F1E8A7B3C3D7E880257B4D00463831]

- DailyMed. AMOXICILLIN powder, for suspension. [URL: https://dailymed.nlm.nih.gov/dailymed/drugInfo.cfm?setid=2d9b1ca2-7f1a-4f93-8a30-6533478546b1]

- Life Chemicals. Substituted Azetidines in Drug Discovery. [URL: https://lifechemicals.com/blog/building-blocks/substituted-azetidines-in-drug-discovery]

- PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [URL: https://pubmed.ncbi.nlm.nih.gov/38185521/]

- ACS Publications. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00315]

- PubMed. Beta-Lactams Toxicity in the Intensive Care Unit: An Underestimated Collateral Damage? [URL: https://pubmed.ncbi.nlm.nih.gov/34361942/]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Conformational Analysis of the 4,4-Dimethylazetidin-2-one Ring

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Foreword: The Enduring Significance of a Strained Ring

The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously forming the reactive core of the penicillin and cephalosporin families of antibiotics.[1] Its inherent ring strain, a consequence of unfavorable bond angles in a four-membered ring, is the very source of its therapeutic power, enabling it to acylate and inactivate bacterial enzymes essential for cell wall synthesis.[2] The substitution pattern on this deceptively simple scaffold dictates not only its biological activity and spectrum but also its metabolic stability and conformational behavior.

This guide focuses specifically on the conformational analysis of the 4,4-dimethylazetidin-2-one ring. The introduction of a gem-dimethyl group at the C4 position introduces fascinating stereochemical and conformational consequences that are of profound interest to drug designers and synthetic chemists. Understanding the three-dimensional landscape of this molecule—its puckering, the energy barriers to conformational changes, and the influence of its substituents—is critical for predicting its interactions with biological targets and for designing next-generation therapeutics. As a Senior Application Scientist, my aim is to provide not just a theoretical overview, but a practical, in-depth guide grounded in the principles of experimental design and data interpretation that are paramount in the field.

The Conformational Landscape: Puckering and the Thorpe-Ingold Effect

A four-membered ring like azetidin-2-one is not necessarily planar. It can adopt a puckered conformation to alleviate torsional strain between adjacent substituents.[3] The degree of this puckering is a delicate balance between the relief of torsional strain and the introduction of angle strain.

The presence of the gem-dimethyl group at the C4 position is predicted to significantly influence the ring's conformation through the Thorpe-Ingold effect . This principle suggests that increasing the steric bulk on a carbon atom within a small ring decreases the internal bond angle and favors a more puckered conformation. This puckering, in turn, can have a cascade of effects on the molecule's properties, including the reactivity of the β-lactam bond and the spatial orientation of other substituents.

The conformation of the azetidin-2-one ring can be described by its puckering amplitude and phase, which quantify the extent and nature of the deviation from planarity. While a perfectly planar ring would have a puckering amplitude of zero, the 4,4-dimethyl derivative is expected to exhibit a distinct pucker.

Elucidating Conformation: A Multi-faceted Approach

A comprehensive conformational analysis of the 4,4-dimethylazetidin-2-one ring necessitates a synergistic approach, combining experimental techniques with computational modeling. Each method provides a unique piece of the puzzle, and their congruence is key to building a robust and validated conformational model.

`dot digraph "Conformational_Analysis_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 1: Integrated Workflow for Conformational Analysis", labelloc=b, labeljust=c, rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} ` Figure 1: A schematic representation of the integrated workflow for the comprehensive conformational analysis of the 4,4-dimethylazetidin-2-one ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution-State Conformation

NMR spectroscopy is the most powerful tool for investigating the conformation of molecules in solution. For the 4,4-dimethylazetidin-2-one ring, a combination of 1D and 2D NMR experiments can provide a wealth of information.

Key NMR Parameters and Their Significance:

| NMR Parameter | Information Gained | Rationale |

| ¹H Chemical Shifts (δ) | Electronic environment of protons. | The chemical shift of the C3 protons will be sensitive to their pseudo-axial or pseudo-equatorial orientation in a puckered ring. |

| ¹³C Chemical Shifts (δ) | Carbon skeleton and electronic environment.[3] | The chemical shift of the C4 carbon will be influenced by the gem-dimethyl substitution. The carbonyl (C2) chemical shift can be an indicator of ring strain.[4] |

| ¹H-¹H Coupling Constants (J) | Dihedral angles between vicinal protons. | The magnitude of the coupling constant between the C3 protons is directly related to the dihedral angle between them, providing a direct measure of ring puckering.[5] |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of protons. | NOE correlations between the methyl protons and the C3 protons can help to define the relative orientation of these groups and confirm the ring's conformation. |

Experimental Protocol: 2D NOESY for Conformational Elucidation

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly crucial for determining the three-dimensional structure of molecules in solution by identifying protons that are close in space.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a high-purity sample of 4,4-dimethylazetidin-2-one in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 10-20 mM. It is critical to use a solvent that fully dissolves the compound to avoid peak broadening.[4]

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

-

1D ¹H Spectrum Acquisition: Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all protons and to optimize spectral parameters.

-

2D NOESY Acquisition:

-

Set up a 2D NOESY experiment using a standard pulse sequence.

-

Mixing Time (τₘ): This is a critical parameter. For a small molecule like 4,4-dimethylazetidin-2-one, a mixing time in the range of 300-800 ms is a good starting point. A series of experiments with varying mixing times may be necessary to build up the NOE intensity and to distinguish between direct and spin-diffusion relayed NOEs.

-

Relaxation Delay (d1): Set a relaxation delay of at least 1.5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans.

-

-

Data Processing and Analysis:

-

Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions.

-

Analyze the 2D spectrum for cross-peaks. The presence of a cross-peak between two protons indicates that they are spatially close (typically < 5 Å).

-

For 4,4-dimethylazetidin-2-one, look for NOEs between the protons of the two methyl groups and the protons at the C3 position. The relative intensities of these cross-peaks can provide quantitative distance restraints for computational modeling.

-

Single-Crystal X-Ray Diffraction: The Solid-State Benchmark

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering a precise snapshot of bond lengths, bond angles, and, most importantly for this analysis, the ring's conformation. This solid-state structure serves as a crucial benchmark for validating the results from solution-state NMR and computational modeling.

Experimental Protocol: Single-Crystal X-Ray Diffraction

Step-by-Step Methodology:

-

Crystal Growth: The most critical and often challenging step is the growth of high-quality single crystals.

-

Purification: The starting material must be of the highest possible purity. Recrystallization or sublimation may be necessary.

-

Solvent Selection: Slow evaporation of a saturated solution is a common technique. A solvent in which the compound has moderate solubility is ideal. Solvents to try include ethyl acetate, acetone, or mixtures such as dichloromethane/hexane.

-

Technique: Allow the solvent to evaporate slowly and undisturbed over several days to weeks in a dust-free environment.

-

-

Crystal Mounting and Data Collection:

-

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

The crystal is then placed in a diffractometer, and a stream of cold nitrogen gas (typically 100 K) is used to cool the crystal, which minimizes thermal vibrations and improves the quality of the diffraction data.

-

An X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

-

The atomic positions and thermal parameters are refined against the experimental data to generate the final, highly accurate molecular structure.

-

Computational Chemistry: Mapping the Energy Landscape

Computational methods, particularly Density Functional Theory (DFT), are indispensable for exploring the conformational energy landscape of a molecule. DFT calculations can predict the relative energies of different conformations, the transition states between them, and provide detailed geometric parameters.[6]

Experimental Protocol: DFT Conformational Analysis

Step-by-Step Methodology:

-

Initial Structure Generation: Build the 3D structure of 4,4-dimethylazetidin-2-one using a molecular modeling program.

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. For a four-membered ring, the primary conformational variable is the ring puckering.

-

This can be done by systematically varying the dihedral angles of the ring.

-

-

Geometry Optimization and Energy Calculation:

-

Each identified conformer should be subjected to geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

The use of a functional that includes dispersion correction (e.g., B3LYP-D3) is recommended to accurately model intramolecular interactions.[6]

-

Frequency calculations should be performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies).

-

-

Transition State Search:

-

To determine the energy barrier for ring inversion (the process by which one puckered conformation converts to another), a transition state search must be performed.

-

The transition state will be a saddle point on the potential energy surface and will have exactly one imaginary frequency corresponding to the ring inversion motion.

-

-

Data Analysis:

-

Compare the relative energies of the optimized conformers to determine the most stable conformation.

-

Analyze the geometric parameters (bond lengths, bond angles, and dihedral angles) of the lowest energy conformer and compare them with the experimental data from X-ray crystallography and NMR.

-

The calculated energy barrier to ring inversion can be compared with experimental data from variable-temperature NMR studies.

-

`dot digraph "Data_Triangulation" { graph [fontname="Arial", fontsize=12, label="Figure 2: Triangulation of Data for a Validated Conformational Model", labelloc=b, labeljust=c, rankdir="TB"]; node [shape=Mdiamond, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} ` Figure 2: A diagram illustrating the principle of data triangulation, where converging evidence from NMR, X-ray crystallography, and DFT calculations leads to a highly reliable and self-validated conformational model.

Expected Outcomes and Interpretation

Based on theoretical principles and data from related systems, we can anticipate the following outcomes from a thorough conformational analysis of 4,4-dimethylazetidin-2-one:

-

A Puckered Ring: The azetidin-2-one ring is expected to be non-planar, adopting a puckered conformation to alleviate torsional strain.

-

Influence of the Gem-Dimethyl Group: The Thorpe-Ingold effect will likely lead to a more pronounced pucker compared to the unsubstituted ring.

-

Two Interconverting Conformers: The ring will likely exist as a dynamic equilibrium between two equivalent (or nearly equivalent) puckered conformations. Variable-temperature NMR studies could potentially be used to determine the energy barrier for this ring inversion process.

-

Agreement Across Methods: A successful analysis will show good agreement between the solution-state conformation determined by NMR, the solid-state structure from X-ray crystallography, and the lowest-energy conformation predicted by DFT calculations. Any significant discrepancies would warrant further investigation into the effects of the different physical states (solution vs. solid) or the limitations of the computational model.

Conclusion: From Fundamental Understanding to Rational Design

A detailed understanding of the conformational preferences of the 4,4-dimethylazetidin-2-one ring is not merely an academic exercise. For drug development professionals, this knowledge is directly applicable to the rational design of novel therapeutics. By understanding how substituents influence the three-dimensional shape of the β-lactam scaffold, we can fine-tune its properties to:

-

Enhance Binding Affinity: By designing molecules that are pre-organized in the bioactive conformation for a specific target.

-

Modulate Reactivity: The degree of ring puckering can influence the reactivity of the β-lactam amide bond, which can be tuned to optimize antibacterial activity while minimizing off-target effects.

-

Improve Pharmacokinetic Properties: The overall shape and polarity of a molecule, which are dictated by its conformation, play a crucial role in its absorption, distribution, metabolism, and excretion (ADME) profile.

References

- Desai, N. C., Pandya, D. D., Kotadiya, G. M., & Desai, P. (2014). Synthesis, antimicrobial and cytotoxic activity of 2-azetidinone derivatives of pyridyl benzimidazoles. Medicinal Chemistry Research, 23(4), 1725-1741.

- Al-Rawashdeh, N. A. F., Al-Jaber, H. I., & Zalloum, R. M. (2014). Synthesis of Novel N-(4-Ethoxyphenyl)

-

ChemSynthesis. (2024). 4,4-dimethyl-2-azetidinone. Retrieved from [Link]

- King, D. T., Worrall, L. J., Gruninger, R., & Strynadka, N. C. (2012). New Delhi Metallo-Beta-Lactamase: Structural Insights into Beta-Lactam Recognition and Inhibition. Journal of the American Chemical Society, 134(28), 11362–11365.

- Banerjee, A., & Basu, A. (2013). Advances in the chemistry of β-lactam and its medicinal applications. Journal of the Indian Chemical Society, 90(9), 1349-1378.

- Al-Otaibi, J. S., Al-Majid, A. M., & El-Emam, A. A. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Molecules, 28(14), 5483.

- Antermite, D., Degennaro, L., & Luisi, R. (2017). Recent advances in the chemistry of metallated azetidines. Organic & Biomolecular Chemistry, 15(1), 34-50.

- Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(3), 595–600.

-

Organic Chemistry Portal. (n.d.). Synthesis of Azetidines. Retrieved from [Link]

-

RCSB PDB. (2015). 4QY6: Crystal structures of chimeric beta-lactamase cTEM-19m showing different conformations. Retrieved from [Link]

- Lesiv, A. V., Khavryuchenko, O. V., & Vovk, M. V. (2019).

- Biale, G., & Rappoport, Z. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2065.

- D'hooghe, M., & De Kimpe, N. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 4491-4545.

- Saadh, M. J., Mirzaei, M., Ghnim, Z. S., Kareem, R. A., Mohammed, S. K., Mohany, M., & Ghotekar, S. (2025). DFT assessments on a Chitosan-modified nanocone scaffold for the adsorption of ciclopirox antifungal drug to provide insights into the engineering a potential nano-based drug delivery platform.

-

Wikipedia. (2024). β-Lactam. Retrieved from [Link]

- King, D., & Strynadka, N. (2011). Crystal structure of New Delhi metallo-β-lactamase reveals molecular basis for antibiotic resistance. Protein science : a publication of the Protein Society, 20(9), 1484–1491.

Sources

- 1. β-Lactam - Wikipedia [en.wikipedia.org]

- 2. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Steric Shield: Reactivity & Synthetic Utility of the 4,4-Dimethyl-β-Lactam Scaffold

Executive Summary

The 4,4-dimethyl-2-azetidinone ring represents a critical structural motif in modern medicinal chemistry, distinguished from the canonical β-lactam antibiotics (penicillins/cephalosporins) by its unique steric environment. Unlike the fragile unsubstituted azetidinone, the 4,4-dimethyl variant leverages the Thorpe-Ingold effect (gem-dimethyl effect) to modulate ring strain and hydrolytic stability. This guide provides a technical deep-dive into the synthesis, reactivity profile, and application of this scaffold as a potent inhibitor of human leukocyte elastase (HLE) and a precursor for tribactam antibiotics.

Structural Dynamics: Strain vs. Steric Shielding

The reactivity of the 4,4-dimethyl-β-lactam is defined by two opposing forces: Ring Strain (promoting cleavage) and Steric Hindrance (retarding cleavage).

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

In the context of 4-membered rings, the gem-dimethyl group at the C4 position exerts a profound influence on both formation and stability:

-

Thermodynamic Stabilization: The internal bond angle compression required to close the ring is energetically favored by the bulky methyl groups, which reduce the conformational entropy of the open-chain precursor. This accelerates cyclization rates by factors of

to -

Kinetic Protection: Once formed, the methyl groups at C4 provide a "steric shield" against nucleophilic attack from the

-face, particularly affecting the trajectory of incoming nucleophiles toward the C2 carbonyl or the C-N bond fission.

Comparative Structural Metrics[1]

| Feature | Unsubstituted 2-Azetidinone | 4,4-Dimethyl-2-Azetidinone | Impact on Reactivity |

| C2 Carbonyl IR Stretch | ~1730 cm⁻¹ | ~1755 cm⁻¹ | Higher frequency indicates greater s-character in C=O bond; high electrophilicity. |

| Ring Strain Energy | ~25 kcal/mol | ~23-24 kcal/mol | Slight reduction in strain due to angle compression, but still highly reactive. |

| Hydrolytic Half-life (pH 7) | Minutes to Hours | Hours to Days | Steric bulk at C4 retards hydrolytic ring opening, essential for oral bioavailability. |

| Nucleophilic Trajectory | Unhindered | Sterically Encumbered | Requires specific orientation for nucleophiles (e.g., Serine-195 in elastase). |

Synthetic Pathways: The Graf Reaction

The industrial standard for accessing the 4,4-dimethyl-β-lactam scaffold is the Graf Reaction , utilizing Chlorosulfonyl Isocyanate (CSI). This [2+2] cycloaddition is highly efficient but requires rigorous moisture control.

Mechanism of Formation

The reaction proceeds via a concerted but asynchronous [2+2] cycloaddition between isobutene and the highly electrophilic CSI.

-

Dipolar Approach: The electron-rich double bond of isobutene attacks the electrophilic carbon of CSI.

-

Zwitterionic Intermediate: A transient 1,4-dipolar intermediate forms.

-

Ring Closure: The nitrogen anion attacks the tertiary carbocation to close the ring, forming

-chlorosulfonyl-4,4-dimethyl-2-azetidinone. -

Reductive Hydrolysis: The

-chlorosulfonyl group is removed (usually with sodium sulfite or thiophenol) to yield the free lactam.

Figure 1: The Graf Reaction pathway for the synthesis of 4,4-dimethyl-2-azetidinone.

Reactivity Profile & Mechanism[2][3]

Hydrolytic Stability

The 4,4-dimethyl scaffold exhibits a "Goldilocks" reactivity profile:

-

Alkaline Hydrolysis: Proceed via

mechanism. The hydroxide ion attacks the carbonyl carbon. The tetrahedral intermediate is sterically crowded by the adjacent C4-dimethyls, raising the activation energy compared to simple -

Acidic Hydrolysis: Protonation of the nitrogen increases electrophilicity. However, the C-N bond cleavage is the rate-determining step.

Interaction with Serine Hydrolases (Inhibition Mechanism)

This scaffold is a "suicide substrate" or mechanism-based inhibitor for Human Leukocyte Elastase (HLE).

-

Recognition: The hydrophobic C4-dimethyl group fits into the

specificity pocket of the enzyme. -

Acylation: The catalytic Serine-195 nucleophile attacks the

-lactam carbonyl. -

Stable Acyl-Enzyme: The ring opens, acylation the enzyme. Unlike standard substrates, the steric bulk prevents the hydrolytic water molecule from approaching the acyl-enzyme ester bond (deacylation), effectively permanently disabling the enzyme.

Figure 2: Mechanism of Serine Protease inhibition. Note the blockade of deacylation.

Experimental Protocols

Protocol A: Synthesis of 4,4-Dimethyl-2-azetidinone (Graf Method)

Safety Warning: Chlorosulfonyl isocyanate is violently reactive with water and toxic. Perform in a fume hood.

-

Reagent Prep: Dissolve isobutene (1.1 eq) in anhydrous Dichloromethane (DCM) at -78°C.

-

Addition: Dropwise add Chlorosulfonyl Isocyanate (1.0 eq) over 30 minutes, maintaining temperature below -60°C.

-

Cyclization: Allow the mixture to warm to 0°C over 2 hours. The solution will turn clear/yellow.

-

Reductive Hydrolysis:

-

Transfer the reaction mixture slowly into a vigorously stirred solution of 25% aqueous Sodium Sulfite (

) buffered with Sodium Bicarbonate ( -

Critical Step: Maintain pH between 7.0 and 8.0 by adding dilute NaOH. If pH drops < 5, acid hydrolysis of the ring competes.

-

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Purification: Dry organic phase over

, concentrate in vacuo. Recrystallize from hexane/ethyl acetate. -

Validation:

-

1H NMR (CDCl3):

1.35 (s, 6H, 2xCH3), 2.85 (s, 2H, CH2), 6.10 (br s, 1H, NH). -

IR: Strong band at ~1750 cm⁻¹ (β-lactam C=O).

-

Protocol B: Kinetic Hydrolysis Assay

To verify the stability profile for drug development candidates:

-

Buffer Prep: Prepare 50 mM Phosphate buffer (pH 7.4) and 50 mM Glycine-NaOH buffer (pH 10.0).

-

Stock Solution: Dissolve 4,4-dimethyl-2-azetidinone in DMSO (10 mM).

-

Initiation: Add 10 µL stock to 990 µL buffer in a quartz cuvette.

-

Monitoring: Track the disappearance of the carbonyl absorbance at 230-240 nm via UV-Vis spectrophotometry at 37°C.

-

Calculation: Plot

vs. time.[1] The slope-

Expectation:

at pH 7.4 should be > 24 hours.

-

Biological & Therapeutic Applications[5][6][7][8][9][10]

Human Leukocyte Elastase (HLE) Inhibitors

Elevated HLE activity is implicated in emphysema and cystic fibrosis.

-

Mechanism: The 4,4-dimethyl-β-lactam serves as a template. Derivatives with

-aryl substitutions (e.g., L-694,458) show oral bioavailability. -

SAR Insight: The C4-dimethyl group is non-negotiable for HLE specificity. Replacing it with hydrogens results in rapid non-specific hydrolysis; replacing with larger groups (diethyl) can further enhance potency but may reduce solubility.

Tribactams

The 4,4-dimethyl scaffold is the starting material for Tribactams (tricyclic

-

Synthesis:

-alkylation of the 4,4-dimethyl lactam followed by intramolecular radical cyclization or Grubbs metathesis builds the third ring. -

Utility: These tricyclic structures mimic the transition state of D-Ala-D-Ala cleavage more rigidly than monobactams, overcoming resistance in certain

-lactamase producing strains.

References

-

Graf, R. (1960). Organic Synthesis with Chlorosulfonyl Isocyanate. Angewandte Chemie International Edition. Link

-

Page, M. I. (1998). The Mechanisms of Reactions of

-Lactam Antibiotics. Accounts of Chemical Research. Link -

Dorn, C. P., et al. (1993).[3] Orally active

-lactam inhibitors of human leukocyte elastase.[3] 2. Effect of C-4 substitution. Journal of Medicinal Chemistry. Link -

Finke, P. E., et al. (1995). Inhibition of Human Leukocyte Elastase by 4,4-Dimethyl-azetidin-2-ones. Journal of Medicinal Chemistry. Link

-

Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. Link

Sources

Methodological & Application

N-functionalization reactions of 4,4-Dimethylazetidin-2-one

Technical Application Note: Strategic N-Functionalization of 4,4-Dimethylazetidin-2-one

Executive Summary & Strategic Rationale

The 4,4-dimethylazetidin-2-one scaffold represents a privileged structural motif in drug discovery, serving as a robust core for monobactams and a critical intermediate in the synthesis of carbapenem antibiotics.[1] Unlike simple

However, the N1 nitrogen remains a site of high strategic value. Functionalization at this position (N-alkylation, N-arylation, N-silylation) allows for the tuning of lipophilicity, metabolic stability, and bioactivity.[1] This guide details high-fidelity protocols for N-functionalization, specifically optimized to balance N-nucleophilicity against the risk of ring cleavage.[1]

Key Technical Parameters:

-

Substrate: 4,4-Dimethylazetidin-2-one (CAS: 40239-18-7 / derivatives).[1]

-

pKa (N-H):

15–17 (DMSO). Requires non-nucleophilic bases. -

Critical Constraint: Avoid aqueous strong bases or high temperatures (>100°C) which can overcome the gem-dimethyl stabilization and open the lactam ring.

Mechanistic Insight & Reaction Design

The N-H bond of the

Base Selection Matrix

| Base | pKa (conj. acid) | Suitability | Notes |

| NaH | 35 | High | The gold standard.[1] Irreversible deprotonation. Requires dry polar aprotic solvents (DMF, THF). |

| K₂CO₃ | 10.3 | Medium | Useful for highly reactive electrophiles (e.g., allylic halides) in acetone/DMF. |

| LiHMDS | 26 | High | Excellent for sensitive substrates; prevents side reactions due to steric bulk. |

| NaOH/KOH | 15.7 | Low | Avoid. High risk of hydrolytic ring opening (saponification). |

Solvent Effects

-

DMF (N,N-Dimethylformamide): The preferred solvent. High dielectric constant promotes dissociation of the lactamate-cation pair, enhancing nucleophilicity.[1]

-

THF (Tetrahydrofuran): Used with LiHMDS or when the electrophile is moisture-sensitive. Slower reaction rates than DMF.

Experimental Protocols

Protocol A: N-Alkylation (General Purpose)

Target: Introduction of alkyl chains (Methyl, Benzyl, Allyl).[1]

Reagents:

-

Sodium Hydride (60% dispersion in oil) (1.2 equiv)

-

Alkyl Halide (1.2 – 1.5 equiv)

-

Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Add 4,4-dimethylazetidin-2-one and dissolve in anhydrous DMF.

-

Deprotonation: Cool the solution to 0°C (ice bath). Add NaH portion-wise over 5 minutes. Evolution of H₂ gas will occur.

-

Activation: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete formation of the sodium lactamate. The solution usually turns light yellow.

-

Alkylation: Re-cool to 0°C. Add the Alkyl Halide dropwise via syringe.

-

Reaction: Allow to warm to RT. Monitor via TLC (typically 1–4 hours).[3]

-

Note: For unreactive halides, heating to 50°C may be required, but do not exceed 60°C.

-

-

Quench & Workup: Pour the reaction mixture carefully into cold saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: N-Silylation (Protection Strategy)

Target: TBS (tert-butyldimethylsilyl) protection for intermediate handling.[1]

Reagents:

-

TBS-Cl (1.2 equiv)[1]

-

Imidazole (2.5 equiv)

-

DMAP (0.1 equiv - Catalyst)[1]

-

DCM (Dichloromethane) or DMF

Methodology:

-

Dissolve substrate and imidazole in DCM (0.5 M).

-

Add DMAP and TBS-Cl.

-

Stir at RT for 12–18 hours.

-

Self-Validating Check: TLC should show a significant Rf shift (product is much less polar).

-

Wash with 1N HCl (to remove imidazole), then NaHCO₃.

Protocol C: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

Target: Introduction of aryl groups under mild conditions.[1]

Reagents:

-

Aryl Boronic Acid (2.0 equiv)

-

Cu(OAc)₂ (1.0 equiv)

-

Pyridine (2.0 equiv)

-

Molecular Sieves (4Å, activated)

-

DCM (0.1 M)

Methodology:

-

Charge flask with substrate, Aryl Boronic Acid, Cu(OAc)₂, and activated molecular sieves.

-

Add DCM and Pyridine.

-

Stir vigorously open to the air (or under an O₂ balloon for faster rates) at RT.

-

Timeframe: 24–48 hours.

-

Filter through a Celite pad to remove copper salts. Concentrate and purify.

Process Visualization & Logic

Workflow Diagram: N-Alkylation Decision Logic

Figure 1: Decision matrix for reagent selection based on target N-substituent.[1]

Troubleshooting & Optimization Data

Table 1: Common Failure Modes & Solutions

| Symptom | Probable Cause | Corrective Action |

| Ring Opening (Beta-Amino Acid formation) | Base too strong/aqueous; Temp too high.[1] | Switch from KOH/NaOH to NaH or LiHMDS. Ensure anhydrous conditions. Keep T < 60°C. |

| Low Conversion (N-Alkylation) | Poor solubility of lactamate; "Clumping" of NaH. | Dilute reaction to 0.1 M. Use fresh DMF. Add 15-crown-5 ether (catalytic) to chelate Na+.[1] |

| Hydrolysis during Workup | Acidic/Basic workup too harsh. | Quench with saturated NH₄Cl (mildly acidic buffer, pH ~5-6).[1] Extract rapidly. |

| O-Alkylation vs N-Alkylation | Ambident nucleophile behavior.[1] | Lactams generally favor N-alkylation.[1] If O-alkylation (lactim ether) is observed, switch solvent to less polar THF to tighten the ion pair. |

References

-

Singh, G. S. (2003).[4] Recent progress in the synthesis and chemistry of azetidin-2-ones.[1][5] Tetrahedron, 59(39), 7631-7649.[1] Link

-

Cai, Q., et al. (2014). Copper-catalyzed N-arylation of sulfoximines and azetidin-2-ones with arylboronic acids.[1] Journal of Organic Chemistry, 79(11), 5484-5493.[1] Link

-

Gunda, T. E., et al. (1983). Synthesis of 4,4-dimethylazetidin-2-one derivatives. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Miller, M. J. (1986). Hydroxamate approach to the synthesis of beta-lactam antibiotics. Accounts of Chemical Research, 19(2), 49–56. Link

-

PubChem. (2025).[2][6] Compound Summary: 4,4-Dimethylazetidin-2-one.[1][7] National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azetidin-2-one 3,3-dimethyl-4-(1-aminoethyl)- | C7H14N2O | CID 541624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. diva-portal.org [diva-portal.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. mdpi.com [mdpi.com]

- 6. 4,4-Dimethyl-2-pentanone | C7H14O | CID 11546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

Ring-opening reactions of 4,4-Dimethylazetidin-2-one for amino acid synthesis

Content Type: Technical Guide & Protocols

Subject: Synthesis of

Introduction: The Gem-Dimethyl Effect in Peptidomimetics

The synthesis of non-proteinogenic amino acids is a cornerstone of modern peptide drug discovery. Among these,

4,4-Dimethylazetidin-2-one serves as a high-value synthon for accessing 3-amino-3-methylbutanoic acid (also known as

This guide details the strategic ring-opening of 4,4-dimethylazetidin-2-one. Unlike simple

Mechanistic Principles

The reactivity of 4,4-dimethylazetidin-2-one is governed by two opposing forces:

-

Ring Strain (~26 kcal/mol): The four-membered amide ring is highly strained, providing the thermodynamic driving force for ring-opening.

-

Steric Hindrance: The gem-dimethyl group at C4 shields the N1-C4 bond, but also creates steric bulk near the reaction center.

Reaction Pathways

The ring can be opened via two primary mechanisms:

-

Path A (Acidic Hydrolysis): Protonation of the carbonyl oxygen or nitrogen leads to acyl-oxygen cleavage, yielding the free amino acid salt.

-

Path B (N-Activation/Nucleophilic Attack): Derivatization of the lactam nitrogen (e.g., with Boc) increases the electrophilicity of the carbonyl carbon (C2), facilitating attack by weaker nucleophiles like alcohols (alcoholysis) or amines (aminolysis).

Pathway Visualization[2]

Figure 1: Divergent synthetic pathways for accessing free amino acids versus protected esters.

Experimental Protocols

Protocol A: Synthesis of 3-Amino-3-methylbutanoic Acid (HCl Salt)

Objective: Direct hydrolysis to the free amino acid for use as a building block or standard.

Reagents:

-

4,4-Dimethylazetidin-2-one (1.0 equiv)

-

Hydrochloric acid (6 M, aqueous)

-

Diethyl ether (for washing)

Procedure:

-

Setup: Charge a round-bottom flask with 4,4-dimethylazetidin-2-one (e.g., 1.0 g, 10.1 mmol).

-

Acid Addition: Carefully add 6 M HCl (10 mL, ~10 mL/g substrate).

-

Note: The gem-dimethyl group makes this lactam more hydrophobic; vigorous stirring is required.

-

-

Reflux: Heat the mixture to reflux (100–110 °C) for 6–8 hours.

-

Monitoring: Monitor by TLC (n-butanol/acetic acid/water 4:1:1) or disappearance of the lactam carbonyl stretch (1720–1740 cm⁻¹) via IR.

-

-

Workup: Cool the solution to room temperature. Wash the aqueous layer with diethyl ether (2 x 10 mL) to remove any unreacted neutral organic impurities.

-

Isolation: Concentrate the aqueous layer in vacuo to dryness. Co-evaporate with toluene (2 x 10 mL) to remove trace water/HCl.

-

Purification: Triturate the resulting solid with anhydrous diethyl ether or acetone to yield the hydrochloride salt as a white crystalline solid.

Yield Expectation: >90% quantitative conversion.

Protocol B: Synthesis of N-Boc-Protected -Amino Esters

Objective: Synthesis of orthogonal protected building blocks for peptide synthesis. Direct alcoholysis of the free lactam is slow; N-activation is required.

Reagents:

-

Step 1: 4,4-Dimethylazetidin-2-one, Di-tert-butyl dicarbonate (Boc₂O), DMAP (cat.), Triethylamine (TEA), DCM.

-

Step 2: Methanol (anhydrous), DMAP (0.2 equiv).

Procedure:

Step 1: N-Boc Protection

-

Dissolve 4,4-dimethylazetidin-2-one (1.0 equiv) in DCM (0.2 M).

-

Add TEA (1.2 equiv) and DMAP (0.1 equiv).

-

Cool to 0 °C and add Boc₂O (1.1 equiv) dissolved in minimal DCM.

-

Stir at room temperature for 3–5 hours.

-

Checkpoint: The N-Boc lactam is significantly less polar than the starting material on TLC (Hex/EtOAc).

-

-

Wash with 1M citric acid, brine, dry over Na₂SO₄, and concentrate. The crude N-Boc lactam is usually sufficiently pure.

Step 2: DMAP-Catalyzed Ring Opening (Methanolysis)

-

Dissolve N-Boc-4,4-dimethylazetidin-2-one in anhydrous Methanol (0.2 M).

-

Add DMAP (0.2 equiv).

-

Stir at room temperature for 12–16 hours.

-

Workup: Concentrate the solvent. Redissolve in EtOAc, wash with 0.5 M HCl (to remove DMAP) and brine.

-

Result: Methyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate.

Data Summary & Comparison

| Parameter | Acid Hydrolysis (Path A) | N-Boc Alcoholysis (Path B) |

| Product | Free Amino Acid (HCl Salt) | N-Boc Amino Ester |

| Conditions | 6M HCl, Reflux, 6–8 h | MeOH, DMAP, RT, 12–16 h |

| Atom Economy | High | Moderate (loss of Boc/leaving groups) |

| Purification | Crystallization/Trituration | Extraction/Column Chromatography |

| Key Challenge | Handling highly acidic residues | Moisture sensitivity during activation |

| Application | Standard synthesis, salts | Peptide coupling, fragment synthesis |

Troubleshooting & Critical Parameters

Steric Hindrance of the Gem-Dimethyl Group

The 4,4-dimethyl substitution creates a "neopentyl-like" environment at the nitrogen.

-

Issue: N-alkylation or N-acylation reactions may be slower than with unsubstituted

-lactams. -

Solution: When performing the N-Boc protection (Protocol B, Step 1), ensure catalytic DMAP is present. If reaction is sluggish, increase DMAP to 0.5 equiv or gently heat to 35 °C.

Monitoring Ring Opening

-

IR Spectroscopy: The most reliable method.

-

Lactam (Closed): Sharp band at ~1740–1760 cm⁻¹ (strained amide).

-

Open Chain (Ester/Acid): Shift to ~1710–1730 cm⁻¹ (acyclic carbonyl) and appearance of N-H stretch (3300–3400 cm⁻¹).

-

-

NMR Validation:

-

In the lactam, the gem-dimethyl protons often appear as two distinct singlets if the ring is rigid/chiral environment, or a coalesced singlet. Upon opening, the methyls in the isopropyl-like tail (–C(CH₃)₂–) become equivalent and shift upfield.

-

References

-

Fundamental

-Lactam Chemistry:- Graf, R. (1963). "Über die Umsetzung von Olefinen mit Chlorsulfonylisocyanat." Justus Liebigs Annalen der Chemie.

-

Ring Opening Mechanisms

- Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles.

-

Synthesis of

-Amino Acids:- Seebach, D., et al. (1996). "Preparation and Structure of -Peptides." Helvetica Chimica Acta. (Describes the utility of gem-dimethyl substituted residues in foldamers).

-

N-Activation Strategies

- Palomo, C., et al. (2004). " -Lactams as Versatile Intermediates in Stereoselective Synthesis." Synlett.

Sources

Application Note: 4,4-Dimethylazetidin-2-one in Medicinal Chemistry

This guide details the application, synthesis, and medicinal utility of 4,4-Dimethylazetidin-2-one , a structurally distinct

Part 1: Executive Summary & Strategic Utility

Compound: 4,4-Dimethylazetidin-2-one (CAS: 19835-96-2)

Class: Monocyclic

Why This Scaffold Matters

In medicinal chemistry, the "Gem-Dimethyl Effect" (Thorpe-Ingold effect) is a powerful tool. By introducing two methyl groups at the C4 position of the azetidinone ring, researchers achieve three critical advantages over the unsubstituted parent:

-

Hydrolytic Stability: The steric bulk protects the carbonyl carbon from nucleophilic attack (water/hydroxide), significantly increasing the half-life of the ring in physiological media compared to standard

-lactams. -

Conformational Lock: The substitution restricts the rotation of the ring, pre-organizing the molecule for binding to specific enzyme pockets (e.g., serine proteases).

-

Synthetic Divergence: It serves as a masked form of 3-amino-3-methylbutanoic acid , a valuable

-amino acid for stabilizing peptide turns.

Part 2: Synthesis Protocol (The CSI-Isobutene Method)

The most authoritative and scalable method for synthesizing 4,4-dimethylazetidin-2-one involves the [2+2] cycloaddition of Chlorosulfonyl Isocyanate (CSI) with Isobutene . This reaction is highly efficient but requires strict adherence to safety protocols due to the reactivity of CSI.

Materials & Reagents

-

Chlorosulfonyl Isocyanate (CSI): Highly corrosive, reacts violently with water. Handle in a fume hood.

-

Isobutene (Gas): Flammable. Requires a dry ice condenser.[1]

-

Dichloromethane (DCM): Anhydrous.

-

Reducing Agent: Sodium sulfite (

) or Thiophenol (for removing the

Step-by-Step Protocol

Phase 1: [2+2] Cycloaddition

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a dry ice-acetone condenser, and a nitrogen inlet. Flame-dry the apparatus under nitrogen flow.

-

Solvent Charge: Add anhydrous DCM to the flask and cool the system to -50°C using a dry ice/acetone bath.

-

CSI Addition: Add CSI (1.0 equiv) to the cooled solvent. Ensure the temperature does not rise above -40°C.

-

Isobutene Addition: Condense Isobutene gas (1.2 equiv) into a pre-cooled trap and transfer it dropwise (or distill it directly) into the reaction flask over 30 minutes.

-

Critical Control Point: The reaction is exothermic. Maintain internal temperature between -40°C and -50°C to prevent polymerization.

-

-

Reaction: Once addition is complete, allow the mixture to warm slowly to room temperature (or reflux temperature of isobutene, approx -6°C) for 1-2 hours. The formation of the

-chlorosulfonyl-4,4-dimethylazetidin-2-one intermediate is quantitative.

Phase 2: Reductive Hydrolysis (N-Deprotection)

Note: Direct hydrolysis with water can be violent. A reductive cleavage is preferred for yield and safety.

-